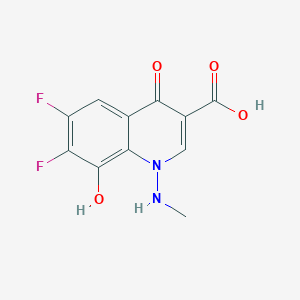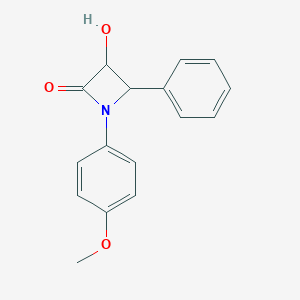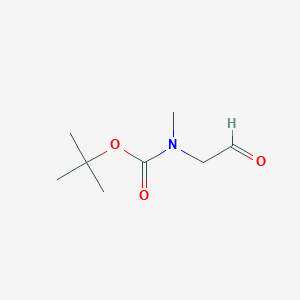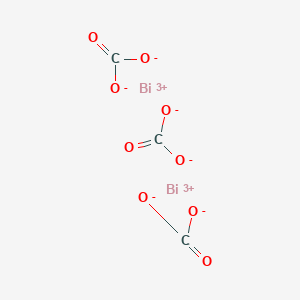
1-Hydroxy-10-methylacridone
Vue d'ensemble
Description
1-Hydroxy-10-methylacridone belongs to the class of organic compounds known as acridones. These are acridines containing a ketone group attached to the C9 carbon atom of the acridine moiety . It has been detected, but not quantified in, herbs and spices .
Synthesis Analysis
The synthesis of acridone derivatives has been achieved through various methods. For instance, a study reported the synthesis of two acridones in Escherichia coli. Acridone synthase (ACS) and anthraniloyl-CoA ligase genes were transformed into E. coli, and the synthesis of acridone was examined . Another study reported the synthesis of 21 novel xanthone and acridone derivatives using the reactions of 1,2,4-triazine derivatives with 1-hydroxy-3-methoxy-10-methylacridone .Molecular Structure Analysis
The molecular formula of 1-Hydroxy-10-methylacridone is C14H11NO2 . The InChI structure is InChI=1S/C14H11NO2/c1-15-10-6-3-2-5-9 (10)14 (17)13-11 (15)7-4-8-12 (13)16/h2-8,16H,1H3 .Chemical Reactions Analysis
1-Hydroxy-10-methylacridone has been involved in various chemical reactions. For example, alkyl- and aryl-lithiums reacted with noracronycine and 1-hydroxy-3-methoxy-10-methylacridone in a one-step addition–dehydration transformation to provide the corresponding 7- and 9-substituted derivatives having a quinone methide function . Another study reported the reaction of 1-hydroxy-3-methoxy-10-methylacridone with quinazoline or 6-nitroquinoxalone using acid catalysis .Physical And Chemical Properties Analysis
The molecular weight of 1-Hydroxy-10-methylacridone is 225.247 . It has a net charge of 0 .Applications De Recherche Scientifique
Synthesis of Acridone Derivatives
1-Hydroxy-10-methylacridone is used in the synthesis of acridone derivatives. In a study, two acridones were synthesized in Escherichia coli by transforming acridone synthase (ACS) and anthraniloyl-CoA ligase genes into E. coli . The synthesis of 1,3-dihydroxy-10-methylacridone was achieved by utilizing an N-methyltransferase gene (NMT) to supply N-methylanthranilate .
Anticancer Activity
Acridone derivatives, including 1-Hydroxy-10-methylacridone, have been reported to exert a wide range of chemotherapeutic effects including anticancer activity . In another study, 21 novel xanthone and acridone derivatives were synthesized using the reactions of 1,2,4-triazine derivatives with 1-hydroxy-3-methoxy-10-methylacridone . Five compounds displayed good in vitro antiproliferative activities against colorectal cancer HCT116, glioblastoma A-172, breast cancer Hs578T, and human embryonic kidney HEK-293 tumor cell lines .
Antimicrobial Effects
Acridone alkaloids, which include 1-Hydroxy-10-methylacridone, exhibit antimicrobial effects . These compounds can be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
Acridone alkaloids, including 1-Hydroxy-10-methylacridone, have been reported to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antimalarial Activity
Acridone derivatives have been reported to have antimalarial activities . This suggests that 1-Hydroxy-10-methylacridone could be used in the development of new antimalarial drugs.
Antiviral Activity
Acridone alkaloids, including 1-Hydroxy-10-methylacridone, have been reported to have antiviral properties . This suggests potential applications in the development of new antiviral drugs.
Mécanisme D'action
Target of Action
1-Hydroxy-10-methylacridone is a type of acridone, a class of organic compounds Acridones are known to have a wide range of biological activities, including anticancer properties .
Mode of Action
It’s worth noting that acridone derivatives have been synthesized and evaluated for their anticancer activity . These compounds have shown good in vitro antiproliferative activities against various cancer cell lines .
Biochemical Pathways
Given its structural similarity to other acridones, it may be involved in pathways related to cell proliferation and apoptosis, particularly in the context of cancer cells .
Result of Action
For instance, certain compounds have shown to activate apoptotic mechanisms and inhibit proliferation in glioblastoma cells .
Orientations Futures
The future directions for 1-Hydroxy-10-methylacridone seem promising, especially in the field of medicinal chemistry. The compound has been synthesized and evaluated for its anticancer activity against various cancer cell lines . Some compounds demonstrated low toxicity for normal human embryonic kidney (HEK-293) cells, which determines the possibility of further development of these compounds as anticancer agents .
Propriétés
IUPAC Name |
1-hydroxy-10-methylacridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-15-10-6-3-2-5-9(10)14(17)13-11(15)7-4-8-12(13)16/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYDBJFGZCQFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)O)C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418786 | |
| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Hydroxy-10-methylacridone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Hydroxy-10-methylacridone | |
CAS RN |
16584-54-6 | |
| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16584-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxy-10-methylacridone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192 - 194 °C | |
| Record name | 1-Hydroxy-10-methylacridone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



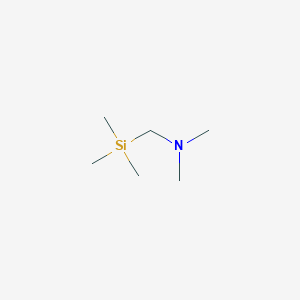
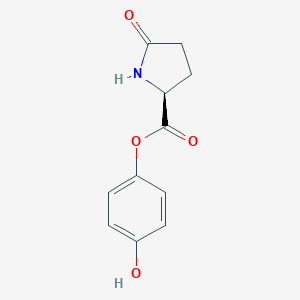

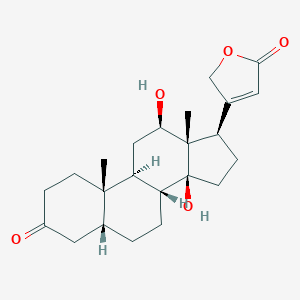


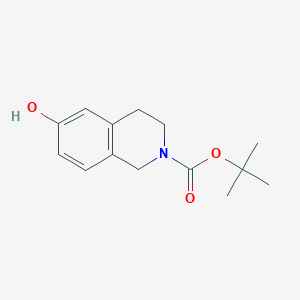
![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)
